Tubotaiwine

概要

説明

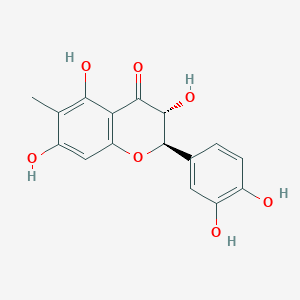

DIHYDROCONDYLOCARPINE is an indole alkaloid that belongs to the class of monoterpenoid indole alkaloids. It is primarily isolated from the plant species Kopsia arborea, which is native to Yunnan Province in southwestern China . DIHYDROCONDYLOCARPINE and its derivatives have been studied for their potential biological activities, including cytotoxic, anti-inflammatory, and analgesic properties .

科学的研究の応用

作用機序

Target of Action

Tubotaiwine, an alkaloid, has been found to have affinity for adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer and signal transduction.

Mode of Action

This compound interacts with its targets, the adenosine receptors, in a way that it regulates systolic, diastolic, and mean arterial blood pressure . It also promotes vascular responsiveness to Phe, ACh, and SNP and reverses Cd mediated decrease in eNOS and increase in iNOS expression .

Biochemical Pathways

This compound affects the biochemical pathways related to blood pressure regulation and vascular remodeling. It reduces arterial stiffness, inhibits oxidative stress, and increases vascular remodeling . It also influences the nitric oxide synthase (NOS) pathway by reversing the Cd mediated decrease in endothelial NOS (eNOS) and increase in inducible NOS (iNOS) expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies on other alkaloids suggest that factors such as light intensity, water availability, and nutrient supply can affect the production and concentration of alkaloids in plants . .

生化学分析

Biochemical Properties

Tubotaiwine interacts with various biomolecules in the body. It has been observed to regulate systolic, diastolic, and mean arterial blood pressure in Cd-exposed rats . It also promotes vascular responsiveness to phenylephrine (Phe), acetylcholine (ACh), and sodium nitroprusside (SNP), and reverses Cd-mediated decrease in endothelial nitric oxide synthase (eNOS) and increase in inducible nitric oxide synthase (iNOS) expression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the number of smooth muscle cells, decreases collagen content, and promotes the content of elastin in aortic artery walls . It also suppresses Cd-induced increase in matrix metalloproteinase-2 (MMP-2) and MMP-9 in rat aortic artery tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits oxidative stress and increases vascular remodeling . It also effectively reverses the increase in superoxide anion (O2–), urinary nitrate/nitrite, malondialdehyde (MDA), carbonyl level, and the decrease in glutathione (GSH) production in rat blood and thoracic aorta tissues caused by Cd exposure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to reduce Cd-induced increase in blood, liver, heart, and kidney tissue Cd content in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to suppress Cd-induced hypertension in rats by reducing arterial stiffness, inhibiting oxidative stress, and increasing vascular remodeling .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The total synthesis of tubotaiwine involves multiple steps starting from tryptamine. One reported method includes eleven stages, utilizing an intermediate involved in the synthesis of geissoschizoline . The synthetic route typically involves the formation of the indole core, followed by the construction of the monoterpenoid framework.

Industrial Production Methods

Most studies focus on laboratory-scale synthesis for research purposes .

化学反応の分析

Types of Reactions

DIHYDROCONDYLOCARPINE undergoes various chemical reactions, including:

Oxidation: DIHYDROCONDYLOCARPINE can be oxidized to form epoxide derivatives, such as 19,20-epoxytubotaiwine.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux and chromatography .

Major Products Formed

Major products formed from the reactions of this compound include various epoxide derivatives and substituted indole alkaloids. These products are often studied for their enhanced or altered biological activities .

類似化合物との比較

Similar Compounds

DIHYDROCONDYLOCARPINE is structurally similar to other indole alkaloids, such as:

- 19®-methoxytubotaiwine

- 19(S)-methoxythis compound

- (E)-condylocarpine

- (E)-condylocarpine N-oxide

Uniqueness

What sets this compound apart from these similar compounds is its unique epoxide functionality at C-19 and C-20, which contributes to its distinct biological activities . Additionally, this compound’s specific interactions with adenosine receptors and its selective activity against certain biological targets further highlight its uniqueness .

Conclusion

DIHYDROCONDYLOCARPINE is a fascinating indole alkaloid with a complex structure and diverse biological activities. Its synthesis, chemical reactions, and potential applications in various fields make it a compound of significant interest for scientific research. Continued studies on this compound and its derivatives will likely uncover new insights into its mechanisms of action and potential therapeutic uses.

特性

IUPAC Name |

methyl 18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAKWLFUMAABBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986139 | |

| Record name | Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6711-69-9 | |

| Record name | Tubotaiwine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-ethyl-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tubotaiwine?

A1: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.

Q2: How was this compound's structure confirmed?

A2: The structure of this compound was elucidated and confirmed using various spectroscopic techniques including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, UV spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). []

Q3: Have there been any total syntheses of this compound?

A3: Yes, several total syntheses of this compound have been reported. One approach utilized tryptamine as a starting material and involved eleven steps. [] Another strategy began with the tetracyclic intermediate and relied on the construction of the C(7)-quaternary center and the introduction of the C(16)-methoxycarbonyl substituent. [, ] The first enantioselective total syntheses of (+)-condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine were accomplished using (1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one as a key intermediate. []

Q4: What is the stereochemistry of the natural product this compound?

A4: The relative configuration at the C(20) ethyl side chain junction in this compound has been confirmed as S through two-dimensional, high-field NMR methods. [, ]

Q5: What are the natural sources of this compound?

A5: this compound has been isolated from various plant species, primarily those belonging to the Apocynaceae family. Some of the notable sources include:

- Conopharyngia johnstonii []

- Tabernaemontana divaricata [, ]

- Tabernaemontana pachysiphon [, ]

- Strempeliopsis strempelioides []

- Tabernaemontana elegans [, , ]

- Rauwolfia serpentina x Rhazya stricta (somatic hybrid cell culture) []

- Pleiocarpa bicarpellata []

- Alstonia angustiloba []

- Stemmadenia tomentosa []

- Aspidosperma spruceanum [, ]

- Rhazya stricta []

- Kopsia hainanensis []

- Haplophyton crooksii []

- Strychnos angolensis []

- Aspidosperma macrocarpon []

- Aspidosperma pyrifolium []

- Alstonia scholaris []

- Vallesia glabra []

Q6: Are there alternative methods to extract this compound besides traditional methods from plants?

A6: Yes, cell suspension cultures have been explored as a potential alternative source of this compound. For instance, a suspension culture of Tabernaemontana divaricata was found to produce significant amounts of this compound. [] Similarly, callus cultures of Tabernaemontana elegans were also reported to synthesize this compound. []

Q7: What are the reported biological activities of this compound?

A7: this compound has demonstrated various biological activities, including:

- Antiplasmodial activity: Notably, this compound exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria. []

- Antibacterial activity: this compound has shown inhibitory activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []

- Cytotoxicity: It has demonstrated cytotoxic activity against various cancer cell lines, including chronic myelogenous leukemia (K562), human gastric carcinoma (SGC-7901), and human hepatoma (SMMC-7721) cells. []

- Antiparasitic activity: Studies have shown this compound's potential against parasites like Trypanosoma cruzi and Leishmania infantum. []

- Acetylcholinesterase inhibition: this compound has been reported to inhibit acetylcholinesterase activity in vitro. []

- Potential in hypertension: Research suggests this compound may offer protective effects against cadmium-induced hypertension in rats by potentially reducing arterial stiffness and vascular remodeling. []

Q8: Has this compound been investigated for its antileishmanial activity?

A8: Yes, in silico studies have investigated the potential of this compound as an antileishmanial agent. Molecular docking simulations suggested that this compound interacts competitively with key Leishmania targets, such as PTR1. These results highlight this compound's potential for further investigation as a lead compound for antileishmanial drug development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)